molecular formula C8H18N2 B1196822 1,3-Cyclohexanedimethanamine CAS No. 2579-20-6

1,3-Cyclohexanedimethanamine

Cat. No.: B1196822
CAS No.: 2579-20-6
M. Wt: 142.24 g/mol
InChI Key: QLBRROYTTDFLDX-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane, is an organic compound belonging to the class of aliphatic amines. It is characterized by a cyclohexane ring with two methylene groups, each bearing an amino group. This compound is primarily used as a curing agent for epoxy resins and in the production of polyamides .

Scientific Research Applications

1,3-Cyclohexanedimethanamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedimethanamine can be synthesized through the catalytic hydrogenation of m-xylylenediamine. The process involves two-stage hydrogenation in the presence of a catalyst such as Raney nickel. Solvents like methanol, methylamine, and 1,4-dioxane are commonly used in this reaction .

Industrial Production Methods

In industrial settings, this compound is produced as part of a mixture with its 1,4-derivative. The primary method involves the catalytic hydrogenation of m-xylylenediamine, which is then separated and purified to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedimethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or imides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Halides such as alkyl chlorides or bromides are used in substitution reactions.

Major Products

    Oxidation: Produces amides or imides.

    Reduction: Forms secondary or tertiary amines.

    Substitution: Results in the formation of substituted cyclohexane derivatives.

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanedimethanamine: Similar in structure but with amino groups at the 1,4-positions.

    Isophorone diamine: Another aliphatic diamine used in similar applications.

    Hexamethylenediamine: A linear aliphatic diamine used in the production of nylon.

Uniqueness

1,3-Cyclohexanedimethanamine is unique due to its cycloaliphatic structure, which imparts rigidity and enhances the thermal stability of the materials it is used in. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

[3-(aminomethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRROYTTDFLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041238
Record name 1,3-Cyclohexanedimethanamine
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Cyclohexanedimethanamine
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CAS No.

2579-20-6
Record name 1,3-Bis(aminomethyl)cyclohexane
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Record name 1,3-Cyclohexanebis(methylamine)
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Record name 1,3-Cyclohexanedimethanamine
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Record name 1,3-Cyclohexanedimethanamine
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Record name 1,3-Cyclohexanedimethanamine
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Record name 1,3-BIS(AMINOMETHYL)CYCLOHEXANE
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Synthesis routes and methods

Procedure details

By hydrogenating m-xylylenediamine (available from Mitsubishi Gas Chemical Company, Inc., hereinafter referred to as “MXDA”) in the presence of an alumina catalyst supporting 2% by weight of ruthenium, 1,3-bis(aminomethyl)cyclohexane (1,3-BAC) was produced. The hydrogenation was performed in a fixed bed reactor while supplying the starting liquid and hydrogen from the top of the reactor under the following conditions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1,3-Cyclohexanedimethanamine, often referred to as 1,3-BAC, serves as a crucial building block in synthesizing polymers and as a curing agent for epoxy resins. Research highlights its role in developing flame-retardant materials. For instance, a study demonstrated its use in creating a novel intumescent flame-retardant curing agent (PCDSPB) for epoxy resin. [] This curing agent significantly enhanced the flame resistance of the epoxy composites. []

ANone: this compound possesses two primary amine groups attached to its cyclohexane ring. These amine groups react with epoxy groups, initiating the curing process and forming a crosslinked network structure. This crosslinking reaction is responsible for enhancing the mechanical strength, thermal stability, and chemical resistance of the final cured epoxy material.

A: While specific details about the mechanism are not provided in the abstract, research indicates that this compound can function as an organic template in synthesizing ZSM-11/ZSM-5 intergrowth zeolite. [] Organic templates play a crucial role in directing the formation of zeolites, influencing their pore size, structure, and ultimately, their catalytic properties.

A: Researchers rely on a combination of spectroscopic and thermal analysis techniques. For structural characterization, Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS) are frequently used. [] To evaluate the thermal properties and decomposition behavior of materials containing this compound, techniques like thermogravimetric analysis (TG) and TG coupled with FTIR (TG-FTIR) are employed. []

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